molecular formula C7H8F8O2 B178625 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane CAS No. 138845-14-4

1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane

Cat. No. B178625
CAS RN: 138845-14-4
M. Wt: 276.12 g/mol
InChI Key: SUGHYGBPZYNJLU-UHFFFAOYSA-N
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Description

“1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane” is a chemical compound with the molecular formula C7H8F8O2 . It has an average mass of 276.124 Da and a monoisotopic mass of 276.039642 Da . The compound is also known by its IUPAC name, "Propane, 1,3-bis(1,1,2,2-tetrafluoroethoxy)-" .


Physical And Chemical Properties Analysis

“1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane” has a density of 1.4±0.1 g/cm3, a boiling point of 171.8±40.0 °C at 760 mmHg, and a flash point of 63.9±23.2 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds . Its refractive index is 1.313 .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound 1,3-bis(4-pyridyl)propane has been utilized as a bridge in synthesizing dicobaloximes. These complexes were characterized through various spectroscopic techniques, and their thermal stability was analyzed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The presence of a flexible spacer influenced extensive intermolecular interactions, and the mesophase formation of these complexes was dependent on the length of the alkyl chain (Yamuna et al., 2016).

Spectroscopic Analysis and Structural Investigation

  • Structural investigations of 1,3-bis(3-hydroxymethylpyridinium)propane derivatives were conducted using X-ray diffraction, DFT, FTIR, NMR, and UV–vis methods. These studies revealed significant differences in the structures of these compounds and demonstrated the influence of hydrogen bonding and CH⋯Br bonds in forming three-dimensional networks (Komasa et al., 2018).

Synthesis and Application in Polymerization

  • A study investigated the effect of diluting 2,2-bis(4-(2-hydroxy-3-methacryloxyprop-1-oxy) phenyl) propane (Bis-GMA) with 2,2-bis(4-(2-methacryloxyprop-1-oxy)phenyl) propane (CH3Bis-GMA) on the extent of polymerization. The results indicated improvements in properties such as polymerization shrinkage, water sorption, and extent of polymerization, making this approach promising for novel dental composite materials (Pereira et al., 2002).

Coordination Chemistry and Ligand Properties

  • Research on new ligands, such as 1,3-bis(pyrazol-1′-yl)propane, has led to the synthesis of coordination compounds with metals like copper, zinc, and cobalt. These studies provided insights into the chelating behavior of these ligands and their ability to form unique chelate rings and coordination polymers, which could have applications in material science and catalysis (Schuitema et al., 2001).

properties

IUPAC Name

1,3-bis(1,1,2,2-tetrafluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F8O2/c8-4(9)6(12,13)16-2-1-3-17-7(14,15)5(10)11/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGHYGBPZYNJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(F)F)(F)F)COC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569267
Record name 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane

CAS RN

138845-14-4
Record name 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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